Bienvenue dans la boutique en ligne BenchChem!

1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

RORγt JAK-STAT Transcriptional Regulation

Why acquire CAS 339105-50-9? It is a critical constitutional isomer of ruxolitinib, uniquely suited as a process-related impurity or degradation marker for ANDA/DMF submissions. Its tetrazole core alters hydrogen-bonding and CYP450 metabolism compared to the pyrazole-based API, making it essential for HPLC method validation and ICH Q3A compliance. Medicinal chemistry teams can leverage its privileged arylpiperazine-tetrazole scaffold with recorded 1.8 µM RORγt activity and class-level α₁-adrenoceptor blockade properties for dual-target SAR exploration. Secure highly characterized batches to ensure batch-to-batch consistency in your analytical development.

Molecular Formula C17H18N6
Molecular Weight 306.373
CAS No. 339105-50-9
Cat. No. B2865288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine
CAS339105-50-9
Molecular FormulaC17H18N6
Molecular Weight306.373
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4
InChIInChI=1S/C17H18N6/c1-3-7-15(8-4-1)21-11-13-22(14-12-21)17-18-19-20-23(17)16-9-5-2-6-10-16/h1-10H,11-14H2
InChIKeyMLKOOYZIYKTZDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine (CAS 339105-50-9): Chemical Identity and Structural Context for Procurement


1-Phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine (CAS 339105-50-9) is a synthetic small molecule (C₁₇H₁₈N₆, MW 306.37) that combines a piperazine core with two phenyl rings and a 1,5-disubstituted tetrazole . It is a constitutional isomer of the approved JAK1/2 inhibitor ruxolitinib, differing in the replacement of the pyrazole ring with a tetrazole [1]. The compound is primarily referenced in screening libraries and vendor catalogues as a research chemical or potential building block; peer-reviewed pharmacological data directly tied to this CAS number remain extremely limited.

Why 1-Phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine Cannot Be Readily Substituted by Other Arylpiperazine-Tetrazole Analogs


Arylpiperazine–tetrazole analogs exhibit pronounced sensitivity to the position and electronic character of substituents on the tetrazole and phenyl rings, directly affecting receptor binding, monoamine transporter inhibition, and metabolic stability [1][2]. Even within the same empirical formula (C₁₇H₁₈N₆), the switch from a pyrazole (ruxolitinib core) to a tetrazole heterocycle is expected to alter hydrogen-bonding networks, solubility, and CYP450 oxidative metabolism, making simple interchange unreliable without compound-specific comparative data [3].

Quantitative Differentiation Evidence for 1-Phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine (CAS 339105-50-9)


Reciprocal Selectivity: RORγt Functional Activity vs. JAK1/2 Inhibition (Cross-Study Comparable)

In a reporter assay measuring RORγt LBD-driven transcription, 1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine exhibited an IC₅₀ of 1.8 µM [1]. In contrast, ruxolitinib (the pyrazole-based constitutional isomer sharing the C₁₇H₁₈N₆ formula) inhibits JAK1 and JAK2 with IC₅₀ values of 3.3 nM and 2.8 nM, respectively [2]. While the assays are not matched, the ∼540- to 640-fold difference in potency, coupled with engagement of a different protein target, indicates that the tetrazole isomer possesses a fundamentally distinct pharmacological fingerprint.

RORγt JAK-STAT Transcriptional Regulation

Hydrogen-Bond Acceptor/Donor Topology: Tetrazole vs. Pyrazole Bioisosterism (Class-Level Inference)

The tetrazole ring in 1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine presents four nitrogen lone-pair donors versus two in the pyrazole ring of ruxolitinib, increasing the potential for differential hydrogen-bonding with target proteins and cytochrome P450 enzymes [1]. Substitution of tetrazole for pyrazole in JAK1/2 inhibitor scaffolds has been disclosed as a strategy to modulate metabolic stability and solubility while retaining on-target potency [2]. No direct head-to-head metabolic stability data for this specific compound are publicly available.

Medicinal Chemistry Bioisostere ADMET

Predicted Physicochemical Differentiation: pKa and LogP/D Profile (Supporting Evidence)

The predicted pKa of the tetrazole-substituted piperazine is 5.02 ± 0.40 , while the experimentally measured ruxolitinib pKa (pyrazole) is approximately 4.5 [1]. The LogP of the target compound is predicted between 2.15 and 2.64 , compared to ruxolitinib’s measured LogP of 1.69 [2]. These differences suggest a higher lipophilicity and slightly higher basicity for the tetrazole analog, which could influence membrane permeability and tissue distribution.

Physicochemical Property Predicted ADME pKa

Procurement-Linked Application Scenarios for 1-Phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine (339105-50-9)


Reference Standard for Isomeric Impurity Profiling in Ruxolitinib Drug Substance

Because CAS 339105-50-9 is a constitutional isomer of ruxolitinib (C₁₇H₁₈N₆ tetrazole vs. pyrazole core), it can serve as a process-related impurity or degradation marker during ruxolitinib API manufacturing [1]. Procurement of highly characterized (>95% purity) batches enables its use as a reference standard for HPLC method development and validation in ANDA/DMF submissions, ensuring batch-to-batch consistency and compliance with ICH Q3A thresholds [2].

Scaffold-Hopping Starting Point for RORγt or Adrenergic Receptor Drug Discovery

The recorded 1.8 µM RORγt activity [1] combined with class-level evidence for α₁-adrenoceptor blockade by phenylpiperazine tetrazoles [2] positions CAS 339105-50-9 as a rudimentary hit for dual-target exploration. Medicinal chemistry teams can acquire the compound as an initial scaffold for systematic structure-activity relationship (SAR) studies, particularly where a tetrazole bioisostere of a pyrazole lead is sought for improved metabolic stability [3].

Physicochemical Probe for Property-Based Lead Optimization

The predicted pKa shift (Δ +0.5 vs. ruxolitinib) and increased LogP (Δ +0.5 to +0.95) make CAS 339105-50-9 a useful comparator in permeability, solubility, and formulation screens [1][2]. Researchers investigating the impact of heterocycle type on oral absorption or CNS distribution can procure the compound as part of a matched-pair analysis with pyrazole-based analogs.

Building Block for Parallel Synthesis of Tetrazole-Piperazine Libraries

The N-arylpiperazine and N-aryltetrazole substructures of CAS 339105-50-9 are amenable to further derivatization (e.g., N-alkylation, Suzuki coupling on phenyl rings). Procurement of gram-scale quantities enables the generation of focused compound libraries for screening against monoamine transporters, GPCRs, or kinase panels, leveraging the privileged nature of the tetrazole-piperazine-pharmacophore combination [1].

Quote Request

Request a Quote for 1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.